Cas no 144371-00-6 (4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one)

4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one 化学的及び物理的性質
名前と識別子
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- Racivir
- 4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one
- 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
- 4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
- XQSPYNMVSIKCOC-UHFFFAOYSA-N
- Emtricitabine, (+/-)-
- 4-Amino-5-fluoro-1-((2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
- HMS3655G21
- BCP02951
- STL445692
- AK
- 4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one
-
- MDL: MFCD09954600
- インチ: 1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)
- InChIKey: XQSPYNMVSIKCOC-UHFFFAOYSA-N
- ほほえんだ: S1C(CO)OC(C1)N1C(N=C(C(=C1)F)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 374
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 113
4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-296204-0.5g |
4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |
144371-00-6 | 95.0% | 0.5g |
$699.0 | 2025-03-19 | |
Enamine | EN300-296204-0.25g |
4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |
144371-00-6 | 95.0% | 0.25g |
$670.0 | 2025-03-19 | |
Ambeed | A1088288-5g |
4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |
144371-00-6 | 95% | 5g |
$1405.0 | 2024-04-23 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050777-1g |
4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |
144371-00-6 | 95% | 1g |
¥3325.0 | 2023-02-28 | |
Enamine | EN300-296204-2.5g |
4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |
144371-00-6 | 95.0% | 2.5g |
$1428.0 | 2025-03-19 | |
Ambeed | A1088288-1g |
4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |
144371-00-6 | 95% | 1g |
$484.0 | 2024-04-23 | |
Enamine | EN300-296204-1g |
4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |
144371-00-6 | 1g |
$728.0 | 2023-09-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050777-5g |
4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |
144371-00-6 | 95% | 5g |
¥9639.0 | 2023-02-28 | |
Enamine | EN300-296204-10.0g |
4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |
144371-00-6 | 95.0% | 10.0g |
$3131.0 | 2025-03-19 | |
Enamine | EN300-296204-10g |
4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |
144371-00-6 | 10g |
$3131.0 | 2023-09-06 |
4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one 関連文献
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Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968
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William M. Gilliland,Nicole R. White,Bryan H. Yam,Joseph N. Mwangi,Heather M. A. Prince,Ann Marie Weideman,Angela D. M. Kashuba,Elias P. Rosen Analyst 2020 145 4540
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Elliott Mwando,Amos Massele,Enoch Sepako,Kwenga Sichilongo Anal. Methods 2017 9 450
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Congchao You,Tien Ho,Victor Rucker,Jerry Yeh,Lin Wang Anal. Methods 2023 15 4427
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Anika Shakil,Faye Y. Hern,Chung Liu,Kartik Temburnikar,Pierre Chambon,Neill Liptrott,Tom O. McDonald,Megan Neary,Andrew Owen,Caren Freel Meyers,Steve P. Rannard J. Mater. Chem. B 2022 10 4395
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Chung Liu,Faye Y. Hern,Anika Shakil,Kartik Temburnikar,Pierre Chambon,Neill Liptrott,Tom O. McDonald,Megan Neary,Charles Flexner,Andrew Owen,Caren Freel Meyers,Steve P. Rannard J. Mater. Chem. B 2023 11 11532
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Austin Arias,Peyton E. Windham,Natalie A. Cheyne,William M. Gilliland Analyst 2023 148 5496
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Magda M. F. Ismail,Mohammed Salah Ayoup RSC Adv. 2022 12 31032
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Ramisetti Nageswara Rao,Kondapalli Santhakumar New J. Chem. 2016 40 8408
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Gonzalo Campillo-Alvarado,Elizabeth A. Keene,Dale C. Swenson,Leonard R. MacGillivray CrystEngComm 2020 22 3563
4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-oneに関する追加情報
Introduction to 4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one (CAS No. 144371-00-6) in Modern Pharmaceutical Research
The compound 4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one, identified by its CAS number 144371-00-6, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of both fluoro and hydroxymethyl substituents, combined with the oxathiolan and dihydropyrimidinone moieties, endows the compound with a diverse array of potential pharmacological interactions.
Recent studies have highlighted the compound's potential in addressing various therapeutic challenges. The fluoro group is well-documented for its ability to enhance metabolic stability and binding affinity, making it a staple in drug design. In contrast, the hydroxymethyl moiety contributes to hydrogen bonding capabilities, which are crucial for molecular recognition processes. The oxathiolan ring system introduces rigidity, while the dihydropyrimidinone core is a known scaffold for kinase inhibition. This synergistic arrangement has positioned the compound as a versatile candidate for further exploration.
One of the most compelling aspects of this compound is its observed activity in preclinical models. Research indicates that it exhibits inhibitory effects against several key enzymes implicated in inflammatory and oncogenic pathways. Specifically, studies have demonstrated its potential to modulate the activity of Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which are central regulators of immune responses and cell proliferation. The dual-targeting capability of this molecule suggests a multifaceted approach to therapeutic intervention.
The structural design of 4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one aligns with current trends in drug discovery, emphasizing the importance of polypharmacicity. By simultaneously engaging multiple biological targets, such compounds have the potential to achieve synergistic effects, reducing the likelihood of resistance development. This concept is particularly relevant in the context of chronic diseases where long-term treatment is often necessary.
In addition to its enzymatic activity, the compound has shown promise in cellular assays. Mechanistic studies suggest that it interacts with protein-protein interfaces in a manner that disrupts aberrant signaling networks. This interference could lead to therapeutic benefits by normalizing cellular behavior in pathological conditions. Furthermore, the compound's solubility profile and pharmacokinetic properties have been optimized through structural modifications, enhancing its bioavailability and reducing off-target effects.
The synthesis of this compound involves a series of well-established organic transformations that highlight its synthetic accessibility. Key steps include nucleophilic substitution reactions to introduce the fluoro and hydroxymethyl groups, followed by cyclization to form the heterocyclic core. Advances in catalytic methods have further streamlined these processes, enabling scalable production for both research and commercial purposes. This accessibility is crucial for facilitating further exploration by academic and industrial researchers alike.
Comparative studies with structurally related compounds have provided valuable insights into the pharmacophoric elements of this molecule. By systematically varying substituents such as the amino group or the oxathiolan ring size, researchers have been able to fine-tune its biological activity. These efforts have underscored the importance of subtle structural modifications in optimizing drug-like properties such as potency, selectivity, and toxicity profiles.
The growing body of evidence supporting the therapeutic potential of this compound has attracted interest from pharmaceutical companies looking to develop novel treatments for unmet medical needs. Preclinical trials are underway to evaluate its safety and efficacy in animal models of inflammation and cancer. Preliminary results are encouraging, suggesting that it may serve as a foundation for new therapeutic strategies targeting these diseases.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding how this compound interacts with its biological targets at an atomic level. Techniques such as docking simulations and molecular dynamics simulations have revealed key binding interactions that rationalize its observed activity. These insights are being used to guide future design iterations aimed at improving potency and selectivity.
The role of natural product-inspired scaffolds cannot be overstated in modern drug discovery. The oxathiolan moiety itself originates from naturally occurring thioether compounds known for their diverse biological activities. By leveraging these natural templates and modifying them with synthetic chemistry techniques, researchers can generate novel molecules with tailored properties suitable for therapeutic applications.
The regulatory landscape surrounding novel pharmaceutical compounds continues to evolve favorably for innovative molecules like this one. Regulatory agencies increasingly recognize the value of polypharmacic agents that can address complex diseases through multiple mechanisms simultaneously. This trend bodes well for compounds that demonstrate broad-spectrum activity without significant side effects.
In conclusion,4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one (CAS No., 144371006) represents a promising candidate for further development in medicinal chemistry research。 Its unique structural features combined with preliminary evidence of biological activity position it as a valuable tool for addressing significant therapeutic challenges。 As research progresses, it is likely that additional insights into its mechanisms of action will emerge, paving the way for new treatment paradigms。
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